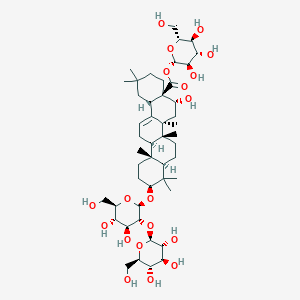

Eclalbasaponin III

説明

特性

CAS番号 |

158511-60-5 |

|---|---|

分子式 |

C48H78O19 |

分子量 |

959.1 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C48H78O19/c1-43(2)14-15-48(42(61)67-40-37(60)34(57)31(54)24(19-50)63-40)22(16-43)21-8-9-27-45(5)12-11-29(44(3,4)26(45)10-13-46(27,6)47(21,7)17-28(48)52)65-41-38(35(58)32(55)25(20-51)64-41)66-39-36(59)33(56)30(53)23(18-49)62-39/h8,22-41,49-60H,9-20H2,1-7H3/t22-,23+,24+,25+,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |

InChIキー |

VDLZBNZYXLJBRB-XMJBUMATSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

正規SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

製品の起源 |

United States |

Botanical Sources and Ethnobotanical Significance of Source Plants

Antimicrobial Activity

Research has demonstrated that saponins (B1172615) isolated from Eclipta alba, referred to generally as "Eclalbasaponin," exhibit notable antimicrobial properties against various bacterial and fungal pathogens.

Studies have reported that Eclalbasaponin isolated from Eclipta alba displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed a clear zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa researchgate.netnih.gov. Further quantitative analysis revealed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Eclalbasaponin against these strains. The MIC for Bacillus subtilis was determined to be 93.7 μg/mL, with an MBC of 187.5 μg/mL. For Pseudomonas aeruginosa, the MIC was 187.5 μg/mL, and the MBC was 375 μg/mL researchgate.net. These findings indicate a dose-dependent inhibitory effect on bacterial growth and viability.

Table 1: Antibacterial Activity of Eclalbasaponin against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Citation |

| Bacillus subtilis | 93.7 | 187.5 | researchgate.net |

| Pseudomonas aeruginosa | 187.5 | 375 | researchgate.net |

Note: MIC and MBC values are derived from studies on "Eclalbasaponin" isolated from Eclipta alba.

Table 2: Antifungal Activity of Eclipta alba Methanolic Extract against Fungal Pathogens

| Fungal Pathogen | MIC (mg/mL) | Citation |

| Fusarium thapsinum | 100 | nih.gov |

| Alternaria alternata | 100 | nih.gov |

Note: MIC values are for the crude methanolic extract of Eclipta alba, which contains eclalbasaponins.

The mechanism by which Eclalbasaponin exerts its antibacterial effects involves the disruption of the bacterial cell membrane researchgate.netnih.govresearchgate.net. Investigations utilizing crystal violet assays and the detection of UV-sensitive materials in the cell-free supernatant confirmed cellular damage upon treatment with Eclalbasaponin researchgate.netnih.gov. Furthermore, the release of intracellular proteins, observed through SDS-PAGE analysis, and changes in cell surface structure revealed by FTIR and scanning electron microscopy, provided evidence of membrane perturbation researchgate.netnih.gov. This disruption leads to the loss of cell membrane integrity, leakage of cellular contents, and ultimately, bacterial cell death. Such mechanisms are characteristic of certain antimicrobial agents that target the fundamental structure of microbial cells nih.govmicrobenotes.com.

Anti-inflammatory Effects

Preclinical studies on Eclipta prostrata (synonymous with Eclipta alba), the plant source of eclalbasaponins, have indicated significant anti-inflammatory properties. These effects are often attributed to various isolated compounds, including eclalbasaponins and related triterpenoids like echinocystic acid.

Eclipta prostrata extracts and isolated compounds have been evaluated for their ability to modulate nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Studies have shown that compounds isolated from E. prostrata, including eclalbasaponin I and II, and echinocystic acid, were investigated for their anti-inflammatory effects based on the inhibition of NO release researchgate.netnih.gov. Echinocystic acid, in particular, was found to inhibit LPS-induced NO production researchgate.netnih.gov. Other research on E. prostrata constituents also reported significant inhibition of NO production in LPS-stimulated RAW 264.7 cells, with some compounds exhibiting IC50 values in the low micromolar range jst.go.jpresearchgate.net. While specific IC50 values for Eclalbasaponin III in NO inhibition are not detailed in the provided literature, the general findings suggest a role for eclalbasaponins in modulating inflammatory responses at the cellular level.

Biosynthesis and Metabolic Pathways of Eclalbasaponin Iii

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

Triterpenoid saponins (B1172615) are synthesized through a multi-step process originating from the isoprenoid pathway, which itself begins with acetyl-CoA innovareacademics.infrontiersin.org. The fundamental building blocks are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which condense to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP) innovareacademics.in. The critical step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, a C30 molecule derived from FPP, catalyzed by oxidosqualene cyclases (OSCs) frontiersin.orgresearchgate.netuoa.grnih.gov. This cyclization event is a major branching point, leading to the formation of diverse triterpenoid skeletons, predominantly oleanane (B1240867), dammarane, and lupane (B1675458) types in plants frontiersin.orgresearchgate.netuoa.gr.

Following the formation of these basic triterpenoid skeletons, a series of post-cyclization modifications occur. These typically involve oxidation, hydroxylation, and the attachment of sugar moieties (glycosylation) to create the final saponin structure researchgate.netnih.gov. Cytochrome P450-dependent monooxygenases (P450s) are frequently involved in the oxidative modifications, introducing hydroxyl groups or other functional groups at various positions on the triterpenoid backbone researchgate.netnih.gov. Glycosylation, the attachment of sugar units, is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) frontiersin.orgresearchgate.netnih.gov. The specific pattern and type of sugars attached significantly influence the saponin's properties. While the general framework of triterpenoid saponin biosynthesis is understood, the specific enzymes and intermediate pathways for many individual saponins, including Eclalbasaponin III, are not fully characterized researchgate.netuoa.gr.

Specific Enzymatic Pathways and Precursors Implicated in this compound Formation

This compound is a complex oleanane-type triterpenoid saponin isolated from plants like Eclipta alba and Eclipta prostrata mdpi.comnih.govresearchgate.netresearchgate.netnih.govjst.go.jpijfmr.comresearchgate.net. Research indicates that this compound is an echinocystic acid derivative researchgate.netijfmr.com. Echinocystic acid itself is a pentacyclic triterpene sapogenin, characterized by specific hydroxylations and a carboxylic acid group researchgate.netresearchgate.net. Therefore, the biosynthesis of this compound would logically proceed from the common precursor 2,3-oxidosqualene, likely via an OSC that produces the oleanane skeleton, followed by modifications that lead to echinocystic acid, and subsequently, glycosylation steps to attach the sugar chains characteristic of this compound frontiersin.orgresearchgate.netnih.gov.

However, the precise enzymes (specific OSCs, P450s, and UGTs) responsible for the unique structural features of this compound have not been definitively identified or characterized in the available scientific literature. The complexity of saponin structures often means that multiple genes encoding various modifying enzymes are involved, and the exact sequence and regulation of these enzymatic steps for this compound remain an area requiring further investigation researchgate.netuoa.gr. Based on its classification as an echinocystic acid derivative, the pathway likely involves the formation of the oleanane skeleton, followed by specific oxidation and hydroxylation steps to yield echinocystic acid, before glycosylation occurs.

Extraction, Isolation, and Purification Methodologies for Eclalbasaponin Iii

Chromatographic Separation and Purification Strategies

Macroporous Resin, Silica (B1680970) Gel, and Sephadex LH-20 Methodologies

The purification of Eclalbasaponin III typically relies on a combination of chromatographic techniques, leveraging differences in polarity, molecular size, and adsorption properties to separate it from other plant metabolites.

Silica Gel Chromatography: This is a widely employed technique for the purification of saponins (B1172615) from Eclipta alba. Silica gel, acting as the stationary phase, allows for separation based on compound polarity. Elution is commonly performed using gradient solvent systems, such as mixtures of chloroform (B151607) and methanol (B129727), or petroleum ether and ethyl acetate (B1210297), to sequentially elute compounds of varying polarities eijppr.comnih.govresearchgate.netresearchgate.netresearchgate.netajpcrjournal.com. Research has demonstrated the successful isolation of this compound through repeated silica gel column chromatography, often following initial extraction and fractionation steps. For instance, this compound has been isolated from the n-butanol fraction after sequential silica gel chromatography, yielding approximately 83 mg of the compound researchgate.net. In other studies, silica gel chromatography, in conjunction with other methods, has been instrumental in isolating various saponins, including this compound nih.govresearchgate.netjst.go.jp.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic characteristics, making it suitable for the separation of natural products like steroids, terpenoids, and saponins cytivalifesciences.com. It is particularly effective in separating closely related compounds. Studies investigating the isolation of saponins from Eclipta alba have utilized Sephadex LH-20 columns, often eluted with methanol or methanol-water mixtures, to further purify fractions obtained from silica gel chromatography. This method has been employed in the isolation of Eclalbasaponin I and other related compounds nih.govresearchgate.netresearchgate.net. Specifically, this compound has been purified using Sephadex LH-20 chromatography, eluting with methanol, after initial chromatographic separations jst.go.jp.

Macroporous Resin Chromatography: Macroporous resins are polymeric adsorbents characterized by a large surface area and pore volume, making them efficient for the adsorption and desorption of natural products from plant extracts researchgate.netmdpi.com. They are frequently used for the initial enrichment and purification of saponins and other bioactive compounds. While specific studies detailing the sole use of macroporous resin for this compound purification are less prevalent, this technique is recognized for its efficacy in purifying saponins from plant matrices mdpi.com. Macroporous adsorption chromatography, using resins like HP-20, has been successfully applied for the purification of various natural products, demonstrating significant enrichment of target compounds mdpi.comnih.gov. It often serves as a preliminary step to remove bulk impurities before finer chromatographic separations.

Fractionation Techniques and Enrichment Protocols

The isolation of this compound typically begins with the extraction of bioactive compounds from the plant material, followed by a series of fractionation and purification steps designed to enrich the target compound.

Initial Extraction and Fractionation: The process commonly starts with the extraction of Eclipta alba using solvents such as methanol or ethanol (B145695) researchgate.neteijppr.commdpi.com. Crude extracts are then subjected to successive solvent fractionation. For instance, extracts can be sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. These solvent fractions are concentrated, and those showing higher concentrations of saponins are selected for further chromatographic purification eijppr.comresearchgate.netjst.go.jp. The ethyl acetate and n-butanol fractions are particularly noted for containing saponins, including this compound researchgate.netajpcrjournal.comjst.go.jp.

Compound List

Structural Elucidation and Advanced Spectroscopic Characterization of Eclalbasaponin Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For a complex saponin (B1150181) like Eclalbasaponin III, a suite of one-dimensional and two-dimensional NMR experiments is essential to assemble the molecular puzzle.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Data Analysis

One-dimensional ¹H and ¹³C-NMR spectra provide the initial, fundamental information regarding the molecular structure of this compound.

The ¹H-NMR spectrum reveals the number and types of protons in the molecule. For an oleanane-type saponin, characteristic signals include:

Methyl Singlets: Several sharp singlets in the upfield region (δ 0.7–1.3 ppm) corresponding to the methyl groups of the triterpenoid (B12794562) aglycone.

Olefinic Proton: A signal around δ 5.3 ppm, typically a triplet, characteristic of the H-12 proton on the C-12/C-13 double bond of the oleanane (B1240867) skeleton.

Aglycone Methine Protons: Signals for protons attached to hydroxylated or glycosylated carbons, such as the H-3 proton, which appears as a double doublet around δ 3.2 ppm.

Anomeric Protons: Distinct signals in the region of δ 4.5–5.5 ppm, which correspond to the H-1 protons of the sugar units. Their coupling constants (J values) are critical for determining the stereochemistry (α or β) of the glycosidic linkages.

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. Key signals for this compound include:

Aglycone Carbons: Approximately 30 carbon signals for the triterpenoid core, including two olefinic carbons (C-12 and C-13) around δ 122 and δ 144 ppm, and the C-3 carbon bearing a glycosidic linkage, which is shifted downfield to approximately δ 90 ppm.

Carboxyl Carbon: A signal in the downfield region (δ ~180 ppm) for the C-28 carboxyl group, which is typically part of an ester linkage to a sugar chain.

Sugar Carbons: Signals corresponding to the sugar units, including the anomeric carbons (C-1', C-1'', etc.) which resonate between δ 95–107 ppm.

The following table represents typical ¹H and ¹³C-NMR chemical shifts for the aglycone and sugar moieties of this compound, based on data from closely related oleanane saponins (B1172615) found in Eclipta species.

Interactive Table: Representative ¹H and ¹³C-NMR Data for this compound

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| Aglycone | ||

| 3 | ~89.0 | ~3.20 (dd, J = 11.5, 4.0) |

| 12 | ~122.5 | ~5.28 (t, J = 3.5) |

| 13 | ~143.8 | - |

| 23 | ~28.1 | ~0.95 (s) |

| 24 | ~16.8 | ~0.85 (s) |

| 25 | ~15.6 | ~0.78 (s) |

| 26 | ~17.2 | ~0.92 (s) |

| 27 | ~26.0 | ~1.15 (s) |

| 28 | ~176.5 | - |

| 29 | ~33.1 | ~0.91 (s) |

| 30 | ~23.7 | ~0.94 (s) |

| Sugar 1 (e.g., Glucose at C-3) | ||

| 1' | ~105.0 | ~4.52 (d, J = 7.8) |

| Sugar 2 (e.g., Glucose at C-2' of Sugar 3) | ||

| 1'' | ~104.5 | ~4.65 (d, J = 7.5) |

| Sugar 3 (e.g., Rhamnose at C-28) | ||

| 1''' | ~95.7 | ~5.40 (d, J = 8.0) |

Two-Dimensional NMR (2D-NMR) Techniques (e.g., COSY, HMQC, HMBC)

2D-NMR experiments are indispensable for assembling the structure by establishing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is used to trace the connectivity within individual spin systems. For this compound, COSY spectra would confirm the proton sequences within the aglycone's ring systems and within each individual sugar unit, but it cannot establish connections between these isolated fragments.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). By combining the ¹H and ¹³C data, HSQC allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule.

A correlation between the anomeric proton of the first sugar (H-1') and the C-3 carbon of the aglycone, confirming the attachment point of the primary sugar chain.

Correlations between an anomeric proton of one sugar unit and a carbon atom of an adjacent sugar unit, establishing the interglycosidic linkages.

A correlation from the anomeric proton of the sugar attached to the C-28 carboxyl group to the C-28 carbon itself, confirming the ester linkage.

Correlations from the methyl protons of the aglycone to nearby quaternary carbons, confirming the assignment of the triterpenoid skeleton.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information on the molecular weight, elemental composition, and structural components of a molecule through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI is a soft ionization technique that allows large, non-volatile molecules like saponins to be ionized directly from solution into the gas phase with minimal fragmentation. For this compound (Molecular Formula: C48H78O19, Molecular Weight: 959.1 g/mol ), the ESI-MS spectrum would typically show:

In negative ion mode: A prominent deprotonated molecule ion [M-H]⁻ at m/z 957.5 .

In positive ion mode: A sodium adduct ion [M+Na]⁺ at m/z 981.5 or a protonated molecule [M+H]⁺ at m/z 959.5 .

This initial analysis confirms the molecular weight of the intact glycoside.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem MS (MS/MS) involves selecting the molecular ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. For triterpenoid saponins, the fragmentation pattern is highly informative and is characterized by the sequential cleavage of the glycosidic bonds, resulting in the loss of sugar residues. researchgate.netnih.govumons.ac.be

The MS/MS analysis of the [M-H]⁻ ion of this compound would reveal the sequence and nature of the sugar units. For instance, a loss of 162 Da corresponds to a hexose unit (like glucose), while a loss of 146 Da would indicate a deoxyhexose (like rhamnose). By analyzing the series of fragment ions, the entire sugar chain can be mapped, and the mass of the final aglycone can be determined, confirming its identity.

Interactive Table: Predicted MS/MS Fragmentation of this compound [M-H]⁻ Ion

| Ion | m/z (Predicted) | Neutral Loss | Interpretation |

| [M-H]⁻ | 957.5 | - | Deprotonated molecular ion |

| [M-H - Hexose]⁻ | 795.5 | 162 Da | Loss of a terminal hexose unit |

| [M-H - 2xHexose]⁻ | 633.5 | 324 Da | Loss of two hexose units |

| [M-H - 3xHexose]⁻ | 471.5 | 486 Da | Loss of three hexose units (Aglycone + H₂O - H)⁻ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. nih.gov For this compound, HRMS provides an exact mass measurement that confirms its molecular formula.

Calculated Exact Mass for C48H78O19: 958.5137 Da

Observed HRMS Value: An experimentally determined value extremely close to the calculated mass (e.g., 958.5135 Da) would unequivocally confirm the elemental formula as C48H78O19, ruling out other possible formulas with the same nominal mass. nih.gov This confirmation is a critical final step in the structural elucidation process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable insights into the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. While specific IR spectral data for this compound is not extensively detailed in readily available literature, the characteristic absorptions for oleanane triterpenoid saponins, in general, offer a predictive framework for its spectral features.

Typically, the IR spectrum of a compound like this compound would be expected to exhibit several key absorption bands. A broad and strong absorption band in the region of 3400 cm⁻¹ is indicative of the presence of hydroxyl (-OH) groups, a hallmark of the multiple sugar moieties and the hydroxylated aglycone. The presence of C-H stretching vibrations from the methyl and methylene groups of the triterpenoid skeleton would be observed in the 2900 cm⁻¹ region.

Furthermore, a sharp and intense peak characteristic of a carbonyl group (C=O) is anticipated. In the case of this compound, this would correspond to the ester functionality. The C-O-C absorptions, indicative of the glycosidic linkages between the sugar units and the sapogenin, would also be present, contributing to the complexity of the fingerprint region of the spectrum.

Confirmation of Stereochemistry and Glycosidic Linkages

The precise three-dimensional arrangement of atoms (stereochemistry) and the nature of the connections between the sugar units (glycosidic linkages) are critical to the identity and biological function of this compound. These features have been elucidated primarily through a combination of chemical degradation and nuclear magnetic resonance (NMR) spectroscopy.

Acid hydrolysis of this compound was a key step in identifying its constituent monosaccharides. This process breaks the glycosidic bonds, liberating the individual sugar units. Analysis of the liberated sugars revealed the presence of D-glucose and D-arabinose. The determination of their absolute configuration as 'D' was crucial for a complete structural assignment.

Advanced NMR techniques, including ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments (such as COSY, HMQC, and HMBC), have been indispensable in confirming the stereochemistry and the sequence of the sugar chain. The anomeric proton signals in the ¹H-NMR spectrum, specifically their chemical shifts and coupling constants, provide definitive evidence for the β-configuration of the glycosidic linkages. For instance, large coupling constants (typically in the range of 7-8 Hz) for the anomeric protons are characteristic of a trans-diaxial relationship with the adjacent proton, confirming the β-anomeric configuration of the glucose and arabinose units.

The complete assignment of the ¹H and ¹³C NMR spectra for this compound, achieved through these sophisticated techniques, has allowed for the unambiguous determination of its full stereostructure.

Comparative Spectroscopic Analysis with Analogues and Derivatives

Comparing the spectroscopic data of this compound with its known analogues, such as Eclalbasaponin I and Eclalbasaponin II, provides further validation of its structure and highlights subtle but important chemical differences. These compounds share the same oleanane-type aglycone but differ in their glycosylation patterns.

The ¹³C-NMR spectra are particularly informative for this comparative analysis. The chemical shifts of the carbon atoms in the aglycone moiety remain largely consistent across these analogues, confirming the identical core structure. However, significant variations are observed in the chemical shifts of the carbons within the sugar residues and at the points of glycosidic linkage. These differences directly reflect the distinct nature and arrangement of the monosaccharide units in each saponin.

For instance, a comparison of the ¹³C-NMR data of this compound with its aglycone, obtained after acid hydrolysis, clearly shows the glycosylation shifts. The carbon atoms of the aglycone to which the sugar chains are attached experience a characteristic downfield shift, providing unequivocal evidence for the location of the glycosidic bonds.

Chemical Synthesis and Derivatization Studies of Eclalbasaponin Iii

Challenges and Strategies in Total Chemical Synthesis

The total chemical synthesis of complex natural products like saponins (B1172615), including Eclalbasaponin III, is a formidable undertaking. Key challenges often encountered include:

Stereochemical Complexity: Saponins possess multiple chiral centers, requiring highly stereoselective reactions to achieve the correct three-dimensional arrangement of atoms. Achieving precise control over stereochemistry throughout a multi-step synthesis is paramount rug.nlresearchgate.net.

Functional Group Diversity: The presence of numerous hydroxyl groups, glycosidic linkages, and other reactive functionalities necessitates the strategic use of protecting groups to prevent unwanted side reactions during synthesis. The selective introduction and removal of these groups add considerable complexity to the synthetic route rug.nlrsc.org.

Glycosylation: The formation of glycosidic bonds, crucial for linking sugar moieties to the aglycone core, requires specific glycosylation methodologies that are often sensitive to reaction conditions and can be challenging to control regioselectively and stereoselectively academie-sciences.fr.

Aggregation Tendencies: Some complex molecules, particularly those with hydrophobic regions or specific structural features, can exhibit aggregation tendencies, which can hinder synthesis, purification, and analysis researchgate.net.

Strategies to address these challenges in natural product synthesis often involve:

Convergent Synthesis: Building complex molecules by synthesizing smaller, key fragments independently and then joining them, which can be more efficient than linear synthesis rsc.org.

Stereocontrolled Reactions: Employing asymmetric synthesis techniques and chiral auxiliaries to ensure the correct stereochemistry at each chiral center rug.nlresearchgate.net.

Protecting Group Strategies: Meticulously planning the sequence of protection and deprotection of various functional groups to allow for selective reactions rug.nlrsc.org.

Enzymatic or Chemoenzymatic Approaches: Utilizing enzymes to perform specific transformations, particularly glycosylation or stereoselective reactions, can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical methods academie-sciences.fr.

While specific total synthesis pathways for this compound have not been widely published, these general strategies represent the state-of-the-art in tackling such complex molecular architectures.

Semisynthetic Approaches and Structural Modification

Semisynthesis offers a practical alternative or complement to total synthesis, particularly for complex natural products. It involves using a naturally occurring compound isolated from a biological source as a starting material for further chemical modification wikipedia.orgresearchgate.net. This approach leverages the biosynthetic machinery of organisms to produce intricate molecular scaffolds, which are then chemically altered to create novel derivatives with potentially improved or altered properties.

The advantages of semisynthesis include:

Reduced Synthetic Complexity: By starting with a pre-formed, complex natural product, the number of synthetic steps required is significantly reduced compared to total synthesis wikipedia.org.

Access to Novel Analogues: Chemical modifications can be introduced to enhance pharmacological activity, improve pharmacokinetic profiles (e.g., solubility, bioavailability), reduce toxicity, or overcome resistance mechanisms rug.nlresearchgate.net.

Cost-Effectiveness: For many complex natural products, semisynthesis can be more economically feasible than total synthesis wikipedia.org.

Derivatization Techniques for Enhanced Analysis and Characterization

The most prevalent derivatization reactions employed in analytical chemistry, particularly for GC and LC-MS, include silylation, acylation, and alkylation. These reactions typically target active hydrogens present in hydroxyl (-OH), carboxyl (-COOH), amino (-NH₂), and thiol (-SH) groups libretexts.orgjfda-online.com.

Table 1: Common Derivatization Reactions for GC/LC Analysis

| Reaction Type | Primary Purpose | Common Reagents | Targeted Functional Groups | Key Advantages | Potential Disadvantages |

| Silylation | Increase volatility and thermal stability, reduce polarity | BSTFA, MSTFA, MTBSTFA, TMS-Imidazole | -OH, -COOH, -NH₂, -SH | Enhances GC amenability, forms stable derivatives, improves chromatographic behavior | Highly sensitive to moisture, can lead to incomplete reactions if not optimized |

| Acylation | Reduce polarity, improve detectability, enhance stability | Acyl halides (e.g., TFAA, HFBA), acyl anhydrides | -OH, -NH₂, -SH | Improves sensitivity (especially for ECD), forms stable derivatives, can alter retention | May produce acidic by-products that need removal, can be sensitive to moisture |

| Alkylation | Reduce polarity, increase volatility, esterification | Alkyl halides (e.g., methyl iodide), diazomethane, DMFDA | -COOH, -OH, -NH | Forms esters, ethers, and amides; improves chromatographic properties | Some reagents are toxic or hazardous (e.g., diazomethane); reaction conditions may vary |

Successful derivatization requires careful optimization of various parameters to ensure high yields, stability of the derivatives, and minimal side reactions. Key parameters include:

Reagent Selection: The choice of derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome. For instance, silylating agents like BSTFA are widely used for hydroxyl and carboxyl groups, while acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) are effective for amines and alcohols nih.govjfda-online.comgnomio.comchemcoplus.co.jpsigmaaldrich.com.

Reaction Conditions: Optimization of temperature, reaction time, solvent, and reagent concentration is critical. For example, achieving a high derivatization completion percentage often requires specific temperatures and reaction times, which can vary significantly between different analytes and reagents mdpi.comsigmaaldrich.com. Moisture control is particularly important for silylation reactions, as water can hydrolyze silylating reagents and the resulting derivatives gnomio.comsigmaaldrich.comsigmaaldrich.com.

Stoichiometry: Using an appropriate excess of the derivatizing reagent ensures complete reaction of the analyte researchgate.net.

pH: For certain derivatization reactions, maintaining an optimal pH can enhance reaction kinetics and yield mdpi.com.

For this compound, with its multiple hydroxyl groups, silylation or acylation would likely be considered. Optimization would involve testing different silylating or acylating agents, reaction temperatures (e.g., room temperature to 60-70°C), and reaction times (e.g., 30-70 minutes) to achieve complete derivatization without degradation mdpi.comsigmaaldrich.com.

Derivatization of this compound would serve several analytical purposes:

Improved Chromatographic Separation: By increasing volatility and reducing polarity, derivatization can improve the retention characteristics and peak shape of this compound on GC or HPLC columns, leading to better separation from other compounds in complex mixtures nih.govlibretexts.orgslideshare.net.

Enhanced Detection Sensitivity: Many derivatization reagents introduce functional groups that enhance the analyte's response to detectors, such as flame ionization detectors (FID), electron capture detectors (ECD), or mass spectrometers (MS). For LC-MS, derivatization can improve ionization efficiency, particularly in electrospray ionization (ESI) nih.govd-nb.infoddtjournal.com.

Structural Elucidation and Identification: Derivatization can facilitate structural analysis. For example, specific derivatization reagents can introduce fragmentation patterns in MS/MS that are characteristic of certain functional groups or molecular structures, aiding in the identification and confirmation of this compound nih.govmdpi.comddtjournal.com. The addition of specific atoms or groups can also aid in mass spectral interpretation.

Increased Stability: Some derivatives exhibit greater thermal or chemical stability, making them more robust for analysis libretexts.org.

By applying these derivatization techniques, researchers can achieve more sensitive, selective, and reliable analyses of this compound, contributing to a better understanding of its properties and potential applications.

Compound Names Mentioned:

this compound

Eclalbasaponin I

Eclipta alba

Eclipta prostrata

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

TMS-Imidazole (Trimethylsilyl-imidazole)

TFAA (Trifluoroacetic anhydride)

HFBA (Heptafluorobutyric anhydride)

DMFDA (N,N-dimethylformamide dimethylacetal)

FID (Flame Ionization Detector)

ECD (Electron Capture Detector)

GC (Gas Chromatography)

LC-MS (Liquid Chromatography-Mass Spectrometry)

HPLC (High-Performance Liquid Chromatography)

ESI (Electrospray Ionization)

MS/MS (Tandem Mass Spectrometry)

Structure Activity Relationship Sar Investigations of Eclalbasaponin Iii

Impact of Aglycone Structure on Biological Activity

Eclalbasaponin III is structurally derived from echinocystic acid, a common oleanane-type pentacyclic triterpenoid (B12794562) aglycone biocrick.comnih.govresearchgate.netresearchgate.net. The aglycone forms the core scaffold of the saponin (B1150181) and is a primary determinant of its interaction with biological targets. Echinocystic acid itself has demonstrated significant antiproliferative activity against hepatic stellate cells (HSCs), which are key players in liver fibrosis nih.govresearchgate.netresearchgate.net. This suggests that the fundamental triterpenoid skeleton, characterized by its fused ring system and specific stereochemistry, provides a foundation for biological efficacy. Variations in the aglycone structure, such as differences in the degree of oxidation, hydroxylation, or the presence of unsaturation, can lead to substantial shifts in biological activity, as observed across various triterpenoid saponins (B1172615) nih.gov.

Role of Sugar Moieties and Glycosidic Linkages in Modulating Activity

For echinocystic acid derivatives, the presence of a glucose moiety at the C-3 hydroxyl group has been shown to enhance antiproliferative activity compared to the aglycone alone researchgate.net. However, the impact of glycosylation at the C-28 position can differ. Studies on related saponins, such as astersaponins, indicate that the length and composition of oligosaccharide chains attached to the C-28 position can influence antiviral activity, with longer chains (penta- or tetrasaccharides) showing more pronounced effects mdpi.com. While the specific glycosylation pattern of this compound is complex, featuring multiple sugar units, the general principle highlights that these carbohydrate appendages are not merely passive solubilizing agents but active modulators of biological function nih.govnih.gov.

Influence of Specific Substituents (e.g., C-28 Carboxylic Acid) on Pharmacological Effects

The C-28 carboxylic acid group is a characteristic feature of echinocystic acid and its derivatives, including this compound. Research suggests that this functional group plays a significant role in the biological activity of these compounds. Specifically, the free carboxylic acid at the C-28 position has been implicated as important for the antifibrotic activity of echinocystic acid derivatives biocrick.comnih.govresearchgate.net. Furthermore, studies comparing related compounds indicate that the presence of a free C-28 carboxylic acid moiety might be crucial for potent antiproliferative effects, as Eclalbasaponin II, which retains this free acid, demonstrated stronger activity than derivatives where the carboxylic acid was glycosylated researchgate.net. This implies that the ionization state or the presence of the free carboxyl group itself is a key structural determinant for certain activities.

Comparative SAR Studies with Related Saponins and Triterpenoids

Comparative studies involving this compound and its related compounds provide valuable insights into SAR. This compound was isolated alongside echinocystic acid, Eclalbasaponin I, Eclalbasaponin II, and Eclalbasaponin V from Eclipta prostrata biocrick.comnih.govresearchgate.net. In studies evaluating antiproliferative activity against hepatic stellate cells, echinocystic acid and Eclalbasaponin II demonstrated significant inhibitory effects, whereas the other derivatives, including this compound, showed less pronounced or unquantified activity in that specific context biocrick.comnih.govresearchgate.net.

Further comparative analysis has shown that Eclalbasaponin II exhibited notably stronger cytotoxic activity against ovarian and endometrial cancer cells than its aglycone, echinocystic acid, and Eclalbasaponin I frontiersin.org. This highlights how subtle differences in glycosylation patterns can lead to significant variations in efficacy. Eclalbasaponin I itself has demonstrated antiproliferative activity against hepatoma cells with an IC50 of 111.17 μg/ml nih.gov. General SAR principles for saponins also indicate that oleanane-type aglycones often display potent in vitro cytotoxicity, though bioavailability can influence in vivo outcomes nih.gov.

Data Tables:

Table 1: Antiproliferative Activity of Eclipta prostrata Compounds on Hepatoma Cells (smmc-7721)

| Compound | IC50 (μg/ml) | Reference |

| 30% Ethanol (B145695) Fraction | 74.24 | nih.gov |

| Eclalbasaponin I | 111.17 | nih.gov |

| 5-Fluorouracil (B62378) (POS) | 195.31 | nih.gov |

*POS: Positive Control. The 30% ethanol fraction and Eclalbasaponin I dose-dependently inhibited the proliferation of hepatoma cell smmc-7721, showing stronger activity than the positive control, 5-fluorouracil nih.gov.

Table 2: Comparative Antiproliferative Activity of Echinocystic Acid Derivatives on Hepatic Stellate Cells (HSCs)

| Compound | Activity Against HSC Proliferation | Reference |

| Echinocystic acid (1) | Significant inhibition | biocrick.comnih.govresearchgate.net |

| Eclalbasaponin II (2) | Significant inhibition | biocrick.comnih.govresearchgate.net |

| Eclalbasaponin V (3) | Less pronounced/Not specified | biocrick.comnih.govresearchgate.net |

| Eclalbasaponin I (4) | Less pronounced/Not specified | biocrick.comnih.govresearchgate.net |

| This compound (5) | Less pronounced/Not specified | biocrick.comnih.govresearchgate.net |

*Echinocystic acid and Eclalbasaponin II significantly inhibited HSC proliferation in a dose- and time-dependent manner, suggesting the importance of the aglycone and specific glycosylation patterns for this activity biocrick.comnih.govresearchgate.net.

Pharmacological Activities and Mechanisms of Action Preclinical Studies

Cytotoxic and Antiproliferative Activities

Signaling Pathway Regulation (e.g., JNK, p38, mTOR)

Research specifically detailing the direct impact of Eclalbasaponin III on signaling pathways such as JNK, p38, and mTOR is limited in the provided literature. However, studies on structurally related compounds from Eclipta prostrata, notably Ecliptasaponin A (which is chemically identical to Eclalbasaponin II), have provided insights into how these compounds interact with key cellular signaling cascades.

In cancer cell studies, Ecliptasaponin A has been observed to induce the phosphorylation of ASK1, JNK, AKT, and p38, while simultaneously reducing the phosphorylation of ERK amegroups.org. Furthermore, Eclalbasaponin II has been implicated in inducing autophagic and apoptotic cell death by modulating the JNK, p38, and mTOR signaling pathways in human ovarian cancer cells amegroups.orgnih.gov. While these findings originate from cancer research, they highlight the capacity of eclalbasaponins to influence critical cellular signaling pathways involved in cell survival, death, and metabolic regulation. The mTOR pathway, in particular, is a central regulator of cell growth, metabolism, and survival, and its dysregulation is implicated in various diseases, including metabolic disorders nih.govnih.gov.

Antidiabetic Potential

Eclipta prostrata, the plant source of this compound, has demonstrated significant promise in preclinical models for managing diabetes. This compound, as a constituent of this plant, is therefore of interest for its potential antidiabetic effects.

Glucose Regulation in Preclinical Models

Eclipta prostrata has been traditionally used for glycemic control, and scientific studies support this application. Preclinical investigations using animal models of diabetes have shown that extracts of Eclipta prostrata, as well as isolated compounds like Eclalbasaponin II, can significantly reduce elevated blood sugar levels umsha.ac.irresearchgate.netresearchgate.net. For instance, studies on alloxan-induced diabetic rats demonstrated a potent antidiabetic activity of both the methanol (B129727) extract of E. prostrata and Eclalbasaponin II, leading to a significant reduction in blood glucose researchgate.netresearchgate.net. The whole plant extract has also been shown to improve liver tissue conditions in diabetic rats and potentially increase levels of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose regulation umsha.ac.ir. While direct quantitative data specifically for this compound's effect on blood glucose regulation in preclinical models were not detailed in the reviewed literature, its presence as a constituent in E. prostrata suggests it may contribute to the observed antidiabetic effects of the plant.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling pathways. Its overexpression or increased activity is strongly associated with insulin resistance and the development of type 2 diabetes mellitus jst.go.jpresearchgate.netfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.org. Consequently, PTP1B inhibition is considered a promising therapeutic strategy for managing diabetes and obesity.

Studies evaluating compounds isolated from Eclipta prostrata have identified several constituents with significant PTP1B inhibitory activity. Notably, triterpenoid (B12794562) glycosides, including eclalbasaponins, have demonstrated such effects jst.go.jpresearchgate.net. This compound (identified as compound 14 in one study) and related saponins (B1172615) from E. prostrata have shown potent inhibition of the PTP1B enzyme.

Analytical Methodologies for Eclalbasaponin Iii in Complex Biological Matrices

Sample Preparation Techniques for Biological Samples

Effective sample preparation is a critical first step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest, thereby enhancing the reliability of subsequent analyses.

Microfluidics and Solid-Phase Microextraction

While specific applications of microfluidics for the extraction of Eclalbasaponin III from biological samples are not yet extensively documented in scientific literature, this technology holds considerable promise for the miniaturization and automation of sample preparation. Microfluidic devices can integrate various sample processing steps, including extraction, purification, and preconcentration, onto a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample matrix. For the analysis of triterpenoid (B12794562) saponins (B1172615) in biological fluids like plasma, SPME offers a simple and efficient way to isolate these compounds. Although direct studies on this compound are limited, research on similar triterpenoid saponins has demonstrated the feasibility of SPME. The selection of the fiber coating is critical and is based on the polarity of the analyte. For oleanane-type saponins, coatings with a degree of polarity, such as polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be suitable.

A typical SPME procedure for a plasma sample would involve:

Conditioning the fiber: To remove any contaminants.

Extraction: Immersing the fiber directly into the plasma sample or into the headspace above the sample.

Desorption: Thermally desorbing the analytes from the fiber in the injection port of a gas chromatograph or eluting them with a solvent for liquid chromatography analysis.

Protein Precipitation and Liquid-Liquid Extraction

Protein Precipitation (PPT) is a widely used method for removing proteins from biological samples. nih.govyoutube.com It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol (B129727), or an acid such as trichloroacetic acid, to the sample. nih.govyoutube.com This causes the proteins to denature and precipitate out of the solution. The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte of interest is collected for analysis. For triterpenoid saponins, methanol is often the preferred solvent for precipitation. nih.gov

Table 1: Comparison of Protein Precipitation Agents for Saponin (B1150181) Analysis

| Precipitating Agent | Advantages | Disadvantages | Typical Ratio (Agent:Sample) |

|---|---|---|---|

| Acetonitrile | Efficient protein removal, compatible with reversed-phase HPLC. | May cause precipitation of some polar analytes. | 3:1 |

| Methanol | Good recovery for a wide range of analytes, less likely to precipitate polar compounds. nih.gov | Less efficient at precipitating certain proteins compared to acetonitrile. | 3:1 |

| Trichloroacetic Acid (TCA) | Very effective at precipitating proteins. | Can cause analyte degradation, requires removal before LC-MS analysis. | 1:1 (of a 10% solution) |

Liquid-Liquid Extraction (LLE) is another common technique used to separate analytes from biological matrices based on their differential solubility in two immiscible liquid phases. For the extraction of moderately polar saponins like this compound from aqueous biological fluids, a water-immiscible organic solvent such as n-butanol or ethyl acetate (B1210297) is typically used. nih.gov The pH of the aqueous phase may be adjusted to optimize the partitioning of the analyte into the organic phase. After vigorous mixing and phase separation, the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. nih.gov

Chromatographic Methods for Quantification and Characterization

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of saponins, typically using a C18 column. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency. nih.gov

For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. nih.gov This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. While specific MRM transitions for this compound are not widely published, they can be determined by infusing a standard solution of the compound into the mass spectrometer. Based on its structure, the precursor ion would likely be the deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which can be used for the confident identification and structural elucidation of this compound and its metabolites. nih.govnih.gov The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information about the sugar moieties and the aglycone. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of intact saponins due to their high molecular weight and low volatility. nih.gov However, GC-MS can be a powerful tool for the analysis of the sapogenin (aglycone) part of the molecule after acid hydrolysis to cleave the sugar moieties. The aglycone of this compound is echinocystic acid.

For GC-MS analysis, the aglycone must undergo a derivatization step to increase its volatility and thermal stability. nih.govsigmaaldrich.com A common derivatization method is silylation, which involves reacting the hydroxyl and carboxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. nih.govsigmaaldrich.com

The resulting volatile derivatives can then be separated on a non-polar capillary GC column and detected by a mass spectrometer. The fragmentation pattern of the derivatized aglycone can be used for its identification by comparison with mass spectral libraries.

Table 3: General Steps for GC-MS Analysis of Saponin Aglycones

| Step | Description | Example Reagents/Conditions |

|---|---|---|

| Acid Hydrolysis | Cleavage of sugar chains from the saponin to yield the aglycone. | 2M HCl in methanol/water, 80-100°C for 2-4 hours. |

| Extraction of Aglycone | Extraction of the less polar aglycone from the aqueous hydrolysate. | Ethyl acetate or chloroform (B151607). |

| Derivatization | Conversion of the aglycone into a volatile derivative. nih.govsigmaaldrich.com | Silylation with BSTFA or MSTFA at 60-80°C for 30-60 minutes. nih.govsigmaaldrich.com |

| GC-MS Analysis | Separation and detection of the derivatized aglycone. | Capillary column (e.g., DB-5ms), temperature programming from ~150°C to 300°C. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or evaporative light scattering detection (ELSD) can also be used for the quantification of this compound, particularly when mass spectrometry is not available. nih.govmdpi.com Since saponins often lack a strong chromophore, UV detection can be challenging and is typically performed at low wavelengths (around 203-210 nm). nih.gov

ELSD is a more universal detector for non-volatile compounds and its response is proportional to the mass of the analyte, making it suitable for the quantification of saponins. mdpi.com Method validation for HPLC-based quantification should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. jonuns.com

Table 4: Typical HPLC Method Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (often with acid modifier) nih.gov |

| Detector | UV (203-210 nm) or ELSD nih.govmdpi.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

Bioanalytical Method Validation Parameters

The validation of bioanalytical methods for this compound is performed in accordance with international regulatory guidelines to ensure data quality and integrity. This involves a comprehensive evaluation of several performance characteristics.

Specificity and Selectivity Assessment

Specificity and selectivity are paramount in bioanalytical assays to ensure that the detected signal corresponds solely to the analyte of interest, without interference from other components in the sample. For this compound, this is particularly challenging due to the presence of numerous structurally similar saponins, such as Eclalbasaponin I, II, IV, V, and VI, which are often co-extracted from its natural source, Eclipta prostrata.

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems provide the necessary chromatographic separation of these closely related compounds. The selectivity of the method is further enhanced by the use of tandem mass spectrometry (MS/MS). In a typical LC-MS/MS method, the precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity.

For instance, in the analysis of triterpenoid saponins from Eclipta prostrata, the MS/MS fragmentation patterns are used to differentiate between isomers. rsc.org The fragmentation of the [M-H]⁻ ion of this compound and its isomers will produce a unique set of product ions, allowing for their individual quantification even if they are not completely separated chromatographically. The selection of unique precursor-to-product ion transitions for this compound is a critical step in method development to ensure specificity. The absence of interfering peaks at the retention time of this compound in blank biological matrix samples demonstrates the selectivity of the assay.

Table 1: Illustrative Mass Spectrometric Transitions for Triterpenoid Saponins

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |

| This compound | 957.5 [M-H]⁻ | Specific fragments | Optimized value |

| Eclalbasaponin I | Isomeric with III | Different fragments | Optimized value |

| Eclalbasaponin II | Isomeric with III | Different fragments | Optimized value |

| Endogenous Matrix Component | Varies | No interference at analyte transition | N/A |

This table is for illustrative purposes. Actual values are determined during method development and validation.

Sensitivity and Lower Limit of Quantification (LLOQ)

The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For pharmacokinetic studies, the LLOQ must be sufficiently low to characterize the terminal elimination phase of the drug.

The LLOQ is established by analyzing a set of samples with known low concentrations of this compound and determining the concentration at which the coefficient of variation (CV) of the precision is within 20% and the accuracy is within 80-120% of the nominal value. While specific LLOQ values for this compound in biological matrices are not widely published, studies on similar triterpenoid saponins using UPLC-MS/MS have reported LLOQs in the low ng/mL range. For example, a method for another saponin, Kalopanaxsaponin A, in rat plasma achieved an LLOQ of 0.50 ng/mL. Achieving a low LLOQ for this compound would necessitate optimizing the LC-MS/MS conditions, including the ionization source parameters and collision energy.

Table 2: Representative LLOQ and Linearity Data for a Triterpenoid Saponin Bioanalytical Method

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | e.g., 1000 ng/mL |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision at LLOQ (%CV) | < 20% |

| Accuracy at LLOQ (%) | 80 - 120% |

This table presents typical data and is for illustrative purposes only. Actual values must be established during the validation of a specific method for this compound.

Matrix Effects and Interferences

Biological matrices are complex mixtures of endogenous components, such as phospholipids, proteins, and salts, which can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and reproducibility of the method.

The matrix effect for this compound must be carefully evaluated during method validation. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological sample) to the peak area of the analyte in a neat solution at the same concentration. A matrix factor is calculated, and a value close to 1 indicates a negligible matrix effect. The consistency of the matrix effect across different lots of the biological matrix should also be assessed.

To minimize matrix effects, efficient sample preparation techniques are crucial. These can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components before LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte. In a study on multiple components from Eclipta prostrata, the matrix effects for various analytes were found to be within an acceptable range, suggesting that with appropriate sample cleanup and chromatographic separation, reliable quantification is achievable.

Table 3: Illustrative Matrix Effect Assessment for this compound

| Biological Matrix Lot | Analyte Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Factor |

| Lot 1 | Varies | Varies | e.g., 0.95 |

| Lot 2 | Varies | Varies | e.g., 1.02 |

| Lot 3 | Varies | Varies | e.g., 0.98 |

| Lot 4 | Varies | Varies | e.g., 1.05 |

| Lot 5 | Varies | Varies | e.g., 0.93 |

| Average | e.g., 0.99 | ||

| %CV | < 15% |

This table is illustrative. A comprehensive validation would include multiple concentrations and lots of the biological matrix.

Future Research Directions and Addressing Knowledge Gaps

Elucidation of Comprehensive Pharmacological Mechanisms in Preclinical Models

Initial research has identified several promising pharmacological activities for Eclalbasaponin III, including anti-inflammatory properties and the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. jst.go.jp Studies have shown it acts as a mixed-type inhibitor of the PTP1B enzyme. jst.go.jp Furthermore, activity-guided fractionation of Eclipta prostrata extracts has identified this compound as one of the oleanane-type triterpenoids contributing to the plant's antifibrotic effects by inhibiting the proliferation of hepatic stellate cells (HSCs). nih.govresearchgate.netresearchgate.net

However, much of the current understanding is derived from in vitro assays. A critical future direction is the use of comprehensive preclinical animal models to elucidate the compound's mechanisms of action in vivo. This should include:

Metabolic Disease Models: Investigating the effects of purified this compound in rodent models of type 2 diabetes and obesity to confirm the therapeutic relevance of PTP1B inhibition and assess its impact on glucose homeostasis and body weight. jst.go.jpumsha.ac.ir

Liver Fibrosis Models: Using established models, such as carbon tetrachloride (CCl4)-induced liver fibrosis in rats, to validate the antifibrotic activity observed in vitro and to study the downstream signaling pathways involved. sphinxsai.com

Oncology Models: Evaluating the antitumor potential suggested by preliminary cytotoxicity studies in various xenograft and patient-derived xenograft (PDX) models to determine efficacy against specific cancer types. researchgate.netresearchgate.net

These studies are essential for understanding the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, thereby establishing a clear link between its molecular actions and physiological effects.

| Reported Preclinical Activity of this compound | Identified Molecular Target/Mechanism | Potential Therapeutic Area | Supporting References |

| PTP1B Inhibition | Mixed-type inhibitor of Protein Tyrosine Phosphatase 1B | Diabetes, Obesity | jst.go.jp |

| Antifibrotic | Inhibition of Hepatic Stellate Cell (HSC) proliferation | Liver Fibrosis | nih.govresearchgate.netresearchgate.netsphinxsai.comresearchgate.net |

| Anti-inflammatory | Inhibition of NO production | Inflammatory Conditions | jst.go.jpresearchgate.net |

| Antitumor | Cytotoxicity against various cancer cell lines | Oncology | researchgate.netresearchgate.net |

| Anti-aging | Potential active ingredient based on molecular docking | Age-related diseases | rhhz.net |

Advanced Structural Modification and Synthetic Optimization

The chemical structure of this compound is highly complex, featuring a pentacyclic triterpenoid (B12794562) aglycone (echinocystic acid) decorated with multiple sugar units. nih.gov To date, no total synthesis of this compound has been reported in the literature, a testament to the significant stereochemical challenges involved.

Future research in this domain should pursue two primary avenues:

Semi-synthesis and Structure-Activity Relationship (SAR) Studies: Using the naturally isolated saponin (B1150181) or its aglycone as a starting material, medicinal chemists could create a library of analogues. Research comparing related saponins (B1172615) from Eclipta suggests that the glycosylation pattern is crucial for bioactivity. researchgate.netresearchgate.net Modifications could include altering the number, type, or linkage of the sugar moieties, as well as functionalizing the triterpenoid core. These SAR studies would identify the key structural features required for activity and guide the design of more potent and selective compounds.

Synthetic Optimization: The long-term goal would be to develop a scalable synthetic or semi-synthetic route to produce this compound and its optimized analogues. This would overcome the limitations of natural sourcing, such as variability in yield and purity, and provide a consistent supply for advanced preclinical and potential clinical development.

Development of Improved Analytical Methods for Routine Analysis

Robust analytical methods are fundamental for all aspects of drug discovery and development. Several modern techniques have been successfully applied to the analysis of Eclipta prostrata extracts, allowing for the identification and tentative characterization of this compound. nih.gov

| Analytical Technique | Application for this compound Analysis | Reference |

| UHPLC-DAD-Q-TOF-MS | Fingerprint analysis for rapid profiling of chemical constituents. | nih.gov |

| LC-QQQ-MS | Validated for simultaneous quantitative determination of major compounds. | nih.gov |

| LC/DAD/MS | Identification and characterization of triterpenoids and other components. | koreascience.kr |

| UPLC | Chromatographic profiling and purification. | mdpi.com |

While these methods are powerful, there is a need for further development. Future work should focus on creating highly sensitive, high-throughput, and cost-effective assays specifically for this compound. This is particularly important for:

Pharmacokinetic Studies: Requiring methods with very low limits of detection to measure compound concentrations in biological matrices like blood plasma and tissues.

Quality Control: Enabling rapid and routine analysis of raw plant material and finished herbal products to ensure consistency and potency. nih.gov

A promising future direction is the development of a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This would involve generating monoclonal antibodies that bind specifically to this compound, providing a platform for high-throughput screening and quality control that is often faster and more economical than chromatography-based methods.

Exploration of Novel Biological Targets and Therapeutic Applications

The currently known bioactivities of this compound point towards therapeutic applications in metabolic diseases, liver fibrosis, and oncology. jst.go.jpnih.govresearchgate.net However, the full therapeutic potential of this complex natural product may be much broader. Future research should aim to identify novel biological targets and expand the scope of its potential applications.

Key strategies to address this knowledge gap include:

Investigating Related Therapeutic Areas: The known anti-inflammatory and PTP1B inhibitory effects suggest potential utility in other related conditions, such as autoimmune disorders or metabolic syndrome. Furthermore, studies on the closely related compound Eclalbasaponin II have shown neuroprotective effects, making the investigation of this compound in models of cognitive dysfunction and neurodegeneration a logical and exciting next step. researchgate.net

Unbiased "Omics" Approaches: Utilizing modern systems biology tools such as proteomics and transcriptomics to analyze changes in cellular proteins and gene expression following treatment with this compound. This can reveal previously unknown signaling pathways and molecular targets affected by the compound.

Computational Screening: Expanding the use of in silico molecular docking, which has already been applied to study interactions with known targets, to screen this compound against large libraries of protein structures to predict new and unexpected biological interactions. rhhz.net

Investigation into the Influence of Environmental Factors on Compound Production and Potency

The concentration and potency of secondary metabolites in plants are often heavily influenced by the environment in which they grow. For this compound, there is a significant lack of data on how factors such as climate, soil conditions, and geography affect its production in Eclipta prostrata. This knowledge is crucial for ensuring a consistent and high-quality source of the compound for research and potential commercialization.

Future investigations should include:

Controlled Cultivation Studies: Growing Eclipta prostrata under controlled conditions (e.g., in climate chambers or greenhouses) where individual environmental factors—such as light intensity, temperature, water availability, soil pH, and nutrient levels—can be systematically varied. umsha.ac.ir The content of this compound would then be quantified using the analytical methods described above to determine optimal growing conditions.

Biosynthetic Pathway Elucidation: Identifying the specific enzymatic steps involved in the biosynthesis of this compound from primary metabolites. nih.govmdpi.com Once key enzymes are identified, researchers can study how their gene expression is regulated by environmental stressors, providing a molecular understanding of how the plant modulates the production of this saponin.

These studies will be vital for developing standardized agricultural practices to maximize the yield of this compound, ensuring a sustainable and reliable supply for future drug development efforts.

Q & A

Q. What are the standard chromatographic protocols for isolating Eclalbasaponin III from natural sources?

this compound is typically isolated from Eclipta prostrata using methanol extraction followed by sequential chromatography. Thin-layer chromatography (TLC), column chromatography (CC), and high-performance liquid chromatography (HPLC) are employed for purification. Structural analogs like Eclalbasaponin I and II require similar methods, with solvent gradients optimized for polarity differences . For novel isolation, validate purity via spectroscopic techniques (e.g., ESI-MS, NMR) and cross-reference with published spectral data for this compound .

Q. How is the structural identity of this compound confirmed in new studies?

Confirmation involves 1D/2D-NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry (ESI-MS) to resolve its triterpenoid glycoside structure. The IUPAC name (1-O-[(3β,16α)-3-{[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyl]oxy}-16-hydroxy-28-oxoolean-12-en-28-yl]-β-D-glucopyranose) and CAS registry (158511-60-5) provide additional validation points. Compare spectral data with established literature to rule out contamination by structurally similar saponins (e.g., Eclalbasaponin I) .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

SH-SY5Y neuroblastoma cells and hepatocellular carcinoma lines (e.g., SMMC-7721) are common models for studying antioxidant and anti-apoptotic effects. Dose-response assays (e.g., IC50 calculations) and oxidative stress induction (e.g., H₂O₂ treatment) can evaluate cytoprotective mechanisms. Include controls with kinase inhibitors (e.g., p38/ERK inhibitors) to preliminarily map signaling pathways .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the signaling pathways modulated by this compound?

Use pathway-specific inhibitors (e.g., SB203580 for p38, U0126 for ERK) in combination with this compound to identify downstream targets. Western blotting for phosphorylated proteins (e.g., p-p38, p-ERK) and siRNA knockdowns can validate pathway involvement. Include mitochondrial function assays (ATP levels, ROS quantification) to link signaling to phenotypic outcomes like mitophagy . For reproducibility, document experimental conditions (e.g., pretreatment duration, solvent controls) as per Beilstein Journal of Organic Chemistry guidelines .

Q. What strategies address contradictory data on this compound’s bioactivity across studies?

Discrepancies may arise from variations in cell lines, compound purity, or assay protocols. Replicate studies using standardized materials (e.g., authenticated cell lines, HPLC-validated compounds). Perform meta-analyses to identify confounding factors, such as solvent effects (e.g., ethanol vs. DMSO) or differences in oxidative stress induction methods (e.g., H₂O₂ concentration gradients) . Cross-reference datasets from multiple repositories to ensure relevance and trustworthiness .

Q. How should researchers optimize assays for quantifying this compound’s antioxidant effects while minimizing off-target interactions?

Employ orthogonal assays:

- Primary assay : Measure ROS scavenging via DCFH-DA fluorescence in H₂O₂-stressed cells.

- Secondary assay : Evaluate mitochondrial membrane potential (ΔΨm) using JC-1 dye.

- Tertiary validation : Confirm specificity via CRISPR-edited cell lines lacking target pathways (e.g., p38-knockout models). Normalize data to baseline apoptosis rates and include negative controls (e.g., untreated cells, inactive saponin analogs) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For apoptosis assays, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report variability as mean ± SD (n ≥ 3) and flag outliers via Grubbs’ test. Ensure raw data and analysis scripts are archived in supplementary materials .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Detailed Methods : Specify chromatography conditions (e.g., column type, solvent ratios), NMR acquisition parameters, and cell culture media.

- Supporting Information : Include raw spectra, crystallographic data (if available), and negative results.

- Data Availability : Deposit datasets in public repositories (e.g., Zenodo) with persistent identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。